Apigenin 7-O-methylglucuronide

CAS No.:

Cat. No.: VC13865508

Molecular Formula: C22H20O11

Molecular Weight: 460.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H20O11 |

|---|---|

| Molecular Weight | 460.4 g/mol |

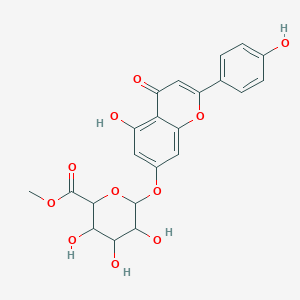

| IUPAC Name | methyl 3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate |

| Standard InChI | InChI=1S/C22H20O11/c1-30-21(29)20-18(27)17(26)19(28)22(33-20)31-11-6-12(24)16-13(25)8-14(32-15(16)7-11)9-2-4-10(23)5-3-9/h2-8,17-20,22-24,26-28H,1H3 |

| Standard InChI Key | XXKIWCKZQFBXIR-UHFFFAOYSA-N |

| SMILES | COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O |

| Canonical SMILES | COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O |

Introduction

Structural and Chemical Properties of Apigenin 7-O-Methylglucuronide

Molecular Architecture

Apigenin 7-O-methylglucuronide is characterized by a flavone core (apigenin) conjugated to a methylglucuronic acid group. The IUPAC name is methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy]oxane-2-carboxylate, reflecting its stereochemical configuration . Key features include:

-

Flavone backbone: A tricyclic structure with hydroxyl groups at positions 4', 5, and 7.

-

Methylglucuronide substitution: A methyl ester of glucuronic acid linked via a β-glycosidic bond at the 7-position .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 460.4 g/mol |

| CAS Number | 53538-13-9 |

| Melting Point | Not reported |

| Boiling Point | 758.9°C (at 760 mmHg) |

| Solubility | DMSO-soluble |

| Purity (HPLC) | >98% |

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) analyses validate its structure. The methyl group on the glucuronic acid moiety produces distinct NMR signals at δ 3.6–3.8 ppm, while the flavone aromatic protons resonate between δ 6.1 and δ 8.2 ppm . HPLC retention times and UV-Vis spectra (λ~270 nm) further confirm its identity .

Biosynthesis and Natural Occurrence

Biosynthetic Pathway

Apigenin 7-O-methylglucuronide originates from the phenylpropanoid pathway:

-

Phenylpropanoid precursor: L-Phenylalanine → Cinnamate → p-Coumaroyl-CoA .

-

Flavone synthesis: Chalcone synthase (CHS) catalyzes the condensation of p-Coumaroyl-CoA with malonyl-CoA to form naringenin chalcone, which isomerizes to naringenin .

-

Oxidation and glycosylation: Apigenin is formed via flavone synthase (FNS). Subsequent glucuronidation by UDP-glucuronosyltransferases (UGTs) and methylation by methyltransferases yields the final product .

Plant Sources

The compound is reported in:

Pharmacological Activities

Antifungal Effects

Apigenin 7-O-methylglucuronide exhibits potent activity against Candida spp., with minimum inhibitory concentrations (MICs) of 0.05–0.10 mg/mL, outperforming apigenin (MIC: 0.10 mg/mL) . Mechanisms include:

-

Membrane disruption: Rapid nucleotide leakage from C. albicans cells, indicating compromised membrane integrity .

-

Reactive oxygen species (ROS) modulation: Suppression of intracellular ROS, critical for fungal survival .

Anti-Inflammatory Actions

In lipopolysaccharide (LPS)-activated macrophages, apigenin 7-O-methylglucuronide inhibits:

-

TNF-α production: 83.8% reduction at 10 μg/mL .

These effects are mediated via NF-κB pathway suppression, comparable to dexamethasone .

Collagen Biosynthesis Stimulation

-

Prolidase activation: Increased enzyme activity (150% of control) facilitates collagen turnover .

-

Integrin signaling: β1-Integrin-mediated upregulation of collagen genes .

Comparative Analysis with Related Flavonoids

Table 2: Bioactivity Comparison

| Compound | Antifungal MIC (mg/mL) | Anticancer IC~50~ (μM) | Anti-Inflammatory (NO Inhibition) |

|---|---|---|---|

| Apigenin 7-O-methylglucuronide | 0.05–0.10 | 10 | 97.1% at 10 μg/mL |

| Apigenin | 0.10–0.20 | 30 | 70.2% at 30 μg/mL |

| Apigenin-7-glucuronide | Not reported | 25 | 30.7% at 10 μg/mL |

Future Directions and Clinical Implications

While preclinical data are promising, further research is needed to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume